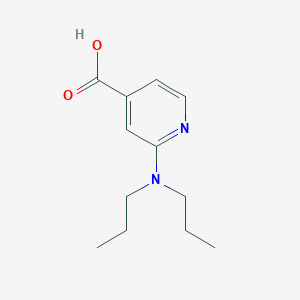

2-(Dipropylamino)isonicotinic acid

Beschreibung

Amino-substituted derivatives of isonicotinic acid represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and chemical biology. Their structural framework, characterized by a pyridine (B92270) ring functionalized with both a carboxylic acid and an amino group, provides a versatile template for the design and synthesis of novel bioactive molecules. The strategic placement and nature of the amino substituent can profoundly influence the compound's physicochemical properties and its interactions with biological targets.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(dipropylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-7-14(8-4-2)11-9-10(12(15)16)5-6-13-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZXWYXVYBSDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Dipropylamino Isonicotinic Acid and Structural Analogues

Strategic Approaches to the Functionalization of the Pyridine (B92270) Ring at the 2-Position

The introduction of a dipropylamino group at the 2-position of the pyridine ring is a critical step in the synthesis of the target molecule. Several strategies have been developed to achieve this transformation, each with its own advantages and limitations.

Direct Amination Reactions with Secondary Amines

Direct amination of the pyridine ring at the C-2 position presents a streamlined approach. This often involves the reaction of a suitably activated pyridine precursor with a secondary amine, such as dipropylamine. One common method is the nucleophilic aromatic substitution (SNAr) reaction on a 2-halopyridine. For instance, 2-chloropyridine (B119429) or 2-fluoropyridine (B1216828) derivatives can react with dipropylamine, typically in the presence of a base, to yield the desired 2-(dipropylamino)pyridine. acs.org The reactivity of the halogen follows the order F > Cl > Br > I.

Recent advancements have focused on developing environmentally benign and highly efficient methods. For example, a base-promoted selective amination of polyhalogenated pyridines has been developed using water as a solvent. acs.org This method has been shown to be scalable and effective for various pyridine chlorides. acs.org Mechanistic studies suggest that the reaction may proceed through a base-assisted dissociation of a solvent like N,N-dimethylformamide (DMF) to generate dimethylamine (B145610) in situ, which then acts as the nucleophile. acs.org

Another approach involves the direct C-H functionalization of the pyridine ring. beilstein-journals.orgacs.orgnih.gov Transition-metal catalysis, including palladium and nickel-based systems, has emerged as a powerful tool for this purpose. acs.orgnih.gov These methods can directly introduce an amino group at the 2-position, avoiding the need for pre-functionalized pyridine starting materials. For example, nickel/Lewis acid catalysis can achieve C-2 selective alkenylation of pyridines, which can be a precursor for amination. acs.org

Multistep Conversions from Precursor Pyridine Derivatives

In cases where direct amination is not feasible or yields are low, multistep synthetic sequences are employed. These routes often start with more readily available pyridine derivatives and involve a series of transformations to introduce the desired functionalities.

One common strategy begins with the synthesis of a substituted 2-aminopyridine (B139424). For instance, a one-pot synthesis reminiscent of the Guareschi-Thorpe condensation can produce substituted 2-amino isonicotinic acids from 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride. organic-chemistry.orgnih.govacs.org The resulting 2-amino group can then be further elaborated to the dipropylamino group through methods like reductive amination. youtube.comlibretexts.org

Another multistep approach could involve the synthesis of a 2-hydroxypyridine (B17775) derivative, which can then be converted to a 2-halopyridine (e.g., using POCl₃ or PCl₅) before the amination step. The synthesis of 2-hydroxy-isonicotinic acid itself is a known process. scbt.com

Catalytic Methodologies in Isonicotinic Acid Synthesis

Catalysis plays a crucial role in the synthesis of isonicotinic acid and its derivatives. Transition-metal catalysis, particularly with palladium, nickel, and copper, is widely used for cross-coupling reactions to form C-C and C-N bonds on the pyridine ring. acs.orgnih.govnih.gov For example, the Ullmann coupling, catalyzed by copper, is a classic method for forming C-N bonds. nih.gov

More recently, photoredox catalysis has gained attention for C-H functionalization reactions. acs.org These methods can offer mild reaction conditions and high selectivity. Additionally, organocatalysis has been explored. For instance, pyridine-2-carboxylic acid has been used as a catalyst for multicomponent reactions to synthesize complex heterocyclic structures. nih.gov

Formation of the Carboxylic Acid Moiety at the 4-Position

The introduction of the carboxylic acid group at the 4-position of the pyridine ring is another key transformation. Several methods are available for this purpose.

A common industrial method for producing isonicotinic acid is the oxidation of γ-picoline (4-methylpyridine). google.com Various oxidizing agents can be used, including nitric acid, often in the presence of a catalyst. google.comgoogle.comgoogle.com For instance, a process using nitric acid in the vapor phase with B₂O₃ and SeO₂ as catalysts has been reported. google.com

Alternatively, the carboxylic acid group can be introduced from other functional groups. For example, a 4-cyanopyridine (B195900) can be hydrolyzed to the corresponding carboxylic acid. google.com The synthesis of 4-cyanopyridine itself can be achieved through various methods. Another route involves the oxidation of a 4-vinylpyridine (B31050) derivative. google.com A process has been described where mixed beta and gamma picolines are reacted with benzaldehyde (B42025) to form 4-styryl pyridine, which is then oxidized to isonicotinic acid. google.com

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

For academic-scale synthesis, the optimization of reaction conditions is crucial to maximize yields and purity while minimizing reaction times and the use of hazardous reagents. Key parameters that are often optimized include the choice of solvent, base, catalyst, reaction temperature, and time.

For direct amination reactions, the choice of base and solvent can significantly impact the reaction rate and selectivity. For instance, in the amination of polyhalogenated pyridines, sodium tert-butoxide in water at 140 °C has been found to be effective. acs.org

In multistep syntheses, each step needs to be individually optimized. For example, in the formation of an ester intermediate, the choice of coupling agent and reaction conditions can be critical. researchgate.netmdpi.com A study on the synthesis of active esters of isonicotinic acid found that using thionyl chloride catalyzed by DMF to form the acid chloride, followed by reaction with the desired alcohol in the presence of triethylamine, provided good yields. mdpi.com

The table below summarizes some reported reaction conditions for key transformations in the synthesis of related pyridine carboxylic acids.

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Amination | 2,5-dibromopyridine | DMF, NaOtBu, H₂O, 140 °C, 12 h | 2-amino-5-bromopyridine | - | acs.org |

| Oxidation | γ-picoline | Nitric acid, vapor phase, B₂O₃/SeO₂ catalyst | Isonicotinic acid | - | google.com |

| Esterification | Isonicotinic acid | MeOH, SOCl₂, 0 °C to 50 °C, 12 h | Methyl isonicotinate | - | researchgate.net |

| Oxidation | 4-styryl pyridine | Nitric acid, 100-145 °C | Isonicotinic acid | Good | google.com |

Advanced Purification Techniques for Target Compound Isolation

After the synthesis, the target compound, 2-(dipropylamino)isonicotinic acid, needs to be isolated and purified. Standard purification techniques include crystallization, distillation, and chromatography.

Crystallization is a common method for purifying solid compounds. The choice of solvent is critical for obtaining high purity crystals. For isonicotinic acid itself, precipitation from an aqueous solution by adjusting the pH to its isoelectric point (around 3.5) is a standard procedure. google.comgoogle.com

Chromatographic techniques are also widely used for purification. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase and an appropriate solvent system as the mobile phase, can effectively separate the target compound from impurities. For more challenging separations, high-performance liquid chromatography (HPLC) can be employed.

In some cases, the product can be purified by forming a salt, which is then isolated and neutralized to give the pure acid. For example, isonicotinic acid can be precipitated as its copper salt. google.com

For volatile compounds, distillation under reduced pressure can be an effective purification method. researchgate.net

Finally, the purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization of 2 Dipropylamino Isonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 2-(Dipropylamino)isonicotinic acid, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of 2-(Dipropylamino)isonicotinic acid, specific signals corresponding to the various protons within the molecule are expected. The aromatic protons on the pyridine (B92270) ring would typically appear in the downfield region, influenced by the ring's aromaticity and the electronic effects of the substituents—the carboxylic acid and the dipropylamino group. The protons of the two propyl groups would exhibit characteristic signals in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen atom of the amino group would be deshielded compared to the other methylene and methyl protons of the propyl chains.

Hypothetical ¹H NMR Data for 2-(Dipropylamino)isonicotinic acid This data is predicted based on the analysis of similar structures, as specific experimental data for this compound is not readily available in public literature.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~13.0-14.0 | Singlet (broad) | 1H |

| Aromatic (Pyridine Ring) | ~7.5-8.5 | Multiplets | 3H |

| N-CH₂ (Methylene adjacent to N) | ~3.3-3.6 | Triplet | 4H |

| CH₂ (Methylene in propyl chain) | ~1.6-1.8 | Sextet | 4H |

| CH₃ (Methyl) | ~0.9-1.0 | Triplet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 2-(Dipropylamino)isonicotinic acid will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field. The aromatic carbons of the pyridine ring will appear in the intermediate region, with their exact shifts influenced by the positions of the substituents. The carbons of the dipropylamino group will be found in the upfield region of the spectrum.

Hypothetical ¹³C NMR Data for 2-(Dipropylamino)isonicotinic acid This data is predicted based on the analysis of similar structures, as specific experimental data for this compound is not readily available in public literature.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~165-175 |

| Aromatic (Pyridine Ring) | ~110-160 |

| N-CH₂ (Methylene adjacent to N) | ~50-55 |

| CH₂ (Methylene in propyl chain) | ~20-25 |

| CH₃ (Methyl) | ~10-15 |

Two-Dimensional NMR Spectroscopic Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are crucial. longdom.orgyoutube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. longdom.org For 2-(Dipropylamino)isonicotinic acid, COSY would show correlations between the adjacent protons in the propyl chains (methyl to methylene, and methylene to the next methylene). It would also show couplings between adjacent protons on the pyridine ring. youtube.comyoutube.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.eduyoutube.com Each cross-peak in an HMQC/HSQC spectrum would link a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). youtube.comcolumbia.eduyoutube.com HMBC is vital for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon and the substituted carbons of the pyridine ring, by observing their long-range couplings to nearby protons. For instance, the protons on the N-CH₂ groups would show a correlation to the C2 carbon of the pyridine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govchemicalbook.com

Infrared (IR) Spectroscopy : The IR spectrum of 2-(Dipropylamino)isonicotinic acid would be expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of a carboxylic acid dimer. A strong, sharp absorption around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The C-N stretching of the dipropylamino group would likely appear in the 1250-1350 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. chemguide.co.ukyoutube.com

For 2-(Dipropylamino)isonicotinic acid (molecular formula C₁₂H₁₈N₂O₂), the molecular weight is 222.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 222.

Key fragmentation pathways would likely involve:

Loss of a propyl group (C₃H₇, 43 Da), leading to a fragment at m/z 179.

Loss of the carboxylic acid group (COOH, 45 Da), resulting in a fragment at m/z 177. libretexts.org

Cleavage of the C-C bond adjacent to the amino nitrogen (alpha-cleavage), which is a common fragmentation pattern for amines. libretexts.org

Decarboxylation (loss of CO₂, 44 Da) from the molecular ion or subsequent fragments. uab.edu

Hypothetical Mass Spectrometry Fragmentation Data This data is predicted based on general fragmentation rules for similar compounds.

| m/z | Possible Fragment Identity | Loss from Molecular Ion |

|---|---|---|

| 222 | [M]⁺ (Molecular Ion) | - |

| 179 | [M - C₃H₇]⁺ | -43 Da |

| 177 | [M - COOH]⁺ | -45 Da |

| 123 | [Isonicotinic acid]⁺ fragment | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to the presence of conjugated systems.

The UV-Vis spectrum of 2-(Dipropylamino)isonicotinic acid is expected to show absorption bands characteristic of the substituted pyridine ring system. The pyridine ring itself has π → π* and n → π* transitions. The presence of the electron-donating dipropylamino group and the electron-withdrawing carboxylic acid group will influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max). Compared to unsubstituted isonicotinic acid, which has a strong absorption peak around 263-264 nm, the dipropylamino group is expected to cause a bathochromic (red) shift in the λ_max due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. researchgate.netsielc.com

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Detailed Research Findings

As of the latest literature surveys, a crystal structure for 2-(Dipropylamino)isonicotinic acid has not been reported. However, based on the known structures of related isonicotinic acid derivatives, several key features could be anticipated.

The molecule consists of a pyridine ring substituted with a carboxylic acid group at the 4-position and a dipropylamino group at the 2-position. The presence of the carboxylic acid group and the pyridine nitrogen atom provides sites for strong hydrogen bonding. It is highly probable that the crystal structure would be stabilized by hydrogen bonds between the carboxylic acid proton and the nitrogen atom of an adjacent pyridine ring, forming supramolecular chains or more complex networks.

The bulky dipropylamino group would significantly influence the crystal packing. The flexible propyl chains could adopt various conformations to minimize steric hindrance and maximize van der Waals interactions. The orientation of the dipropylamino group relative to the pyridine ring would be a key structural feature, with the C-N-C bond angles and torsion angles defining its conformation.

Hypothetical Crystallographic Data

Should a single crystal of 2-(Dipropylamino)isonicotinic acid be successfully grown and analyzed, the resulting crystallographic data would be presented in a standardized format. Below are interactive tables representing the type of information that would be obtained.

Table 1: Hypothetical Crystal Data and Structure Refinement for 2-(Dipropylamino)isonicotinic acid

| Parameter | Hypothetical Value |

| Empirical formula | C₁₂H₁₈N₂O₂ |

| Formula weight | 222.28 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 105.2(1)° | |

| c = 8.789(3) Å, γ = 90° | |

| Volume | 1325.1(9) ų |

| Z | 4 |

| Density (calculated) | 1.115 Mg/m³ |

| Absorption coefficient | 0.078 mm⁻¹ |

| F(000) | 480 |

| Crystal size | 0.30 x 0.25 x 0.20 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 10254 |

| Independent reflections | 2987 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2987 / 0 / 198 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.078, wR2 = 0.152 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for 2-(Dipropylamino)isonicotinic acid

| Bond/Angle | Length (Å) / Angle (°) |

| O1-C7 | 1.25(1) |

| O2-C7 | 1.26(1) |

| N1-C2 | 1.34(1) |

| N1-C6 | 1.35(1) |

| N2-C2 | 1.38(1) |

| N2-C8 | 1.47(2) |

| N2-C11 | 1.48(2) |

| C4-C7 | 1.51(2) |

| O1-C7-O2 | 124.5(9) |

| C2-N1-C6 | 117.2(8) |

| C2-N2-C8 | 120.1(9) |

| C2-N2-C11 | 119.8(9) |

| C8-N2-C11 | 118.5(9) |

| N1-C2-N2 | 118.3(8) |

| N1-C6-C5 | 123.1(9) |

| C4-C7-O1 | 117.5(9) |

| C4-C7-O2 | 118.0(9) |

The intermolecular interactions, particularly hydrogen bonding, would be critical to understanding the supramolecular assembly.

Table 3: Hypothetical Hydrogen Bond Geometry (Å, °) for 2-(Dipropylamino)isonicotinic acid

| D-H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |

| O1-H1···N1ⁱ | 0.82 | 1.85 | 2.66(1) | 175 |

| C10-H10A···O2ⁱⁱ | 0.97 | 2.55 | 3.48(2) | 160 |

| C12-H12B···Cg(1)ⁱⁱⁱ | 0.97 | 2.85 | 3.75(2) | 155 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) -x+1, y+1/2, -z+1/2. Cg(1) is the centroid of the pyridine ring.

These tables illustrate the depth of information that X-ray crystallography could provide. The precise atomic coordinates would allow for a detailed analysis of the molecular conformation, including the planarity of the pyridine ring and the orientation of the substituent groups. The data on intermolecular interactions would be crucial for rationalizing the compound's physical properties, such as its melting point and solubility, and for designing new materials with desired crystal packing arrangements.

Computational Chemistry and Cheminformatics in the Study of 2 Dipropylamino Isonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov By solving approximations of the Schrödinger equation, these methods map out the electron distribution and energy levels, which in turn dictate the molecule's stability, geometry, and chemical reactivity. nih.govsavemyexams.com

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov One of its primary applications is geometry optimization, a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state. nih.gov For 2-(Dipropylamino)isonicotinic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would compute the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy conformation. nih.govnih.gov To ensure that this optimized structure represents a true energy minimum, vibrational frequency calculations are subsequently performed. nih.gov The absence of any imaginary (negative) frequencies confirms that the geometry is stable. nih.gov

These frequency calculations also yield theoretical vibrational spectra (Infrared and Raman), where specific vibrational modes can be assigned to the functional groups within the molecule. mdpi.comscirp.org For example, the calculations would predict the characteristic stretching and bending frequencies for the C=O, O-H, C-N, and C-H bonds in 2-(Dipropylamino)isonicotinic acid. scirp.org Comparing these theoretical frequencies with experimental spectroscopic data allows for a detailed structural characterization of the compound. mdpi.com

Table 1: Predicted Vibrational Modes for 2-(Dipropylamino)isonicotinic Acid Functional Groups This table is illustrative, based on typical frequency ranges for the specified functional groups as determined by DFT calculations.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretching | ~3500 - 3300 |

| C=O stretching | ~1750 - 1700 | |

| Pyridine (B92270) Ring | C=C / C=N stretching | ~1600 - 1450 |

| C-H stretching | ~3100 - 3000 | |

| Amino Group (-N(CH₂CH₂CH₃)₂) | C-N stretching | ~1250 - 1020 |

| Propyl Chains (-CH₂CH₂CH₃) | C-H stretching (asymmetric/symmetric) | ~2960 - 2870 |

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov The energy gap (Egap = ELUMO - EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.netinformaticsjournals.co.in

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. mdpi.comscispace.com These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions. researchgate.netmdpi.com

Ionization Potential (IP) : Energy required to remove an electron (IP ≈ -EHOMO). informaticsjournals.co.in

Electron Affinity (EA) : Energy released when an electron is added (EA ≈ -ELUMO). informaticsjournals.co.in

Electronegativity (χ) : The power to attract electrons (χ = (IP + EA) / 2). scispace.com

Chemical Hardness (η) : Resistance to change in electron distribution (η = (IP - EA) / 2). Harder molecules are less reactive. informaticsjournals.co.inmdpi.com

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), indicating a higher reactivity.

Electrophilicity Index (ω) : A measure of the ability to act as an electrophile (ω = χ² / 2η). informaticsjournals.co.in

Table 2: Global Reactivity Descriptors from FMO Analysis This table illustrates the type of data obtained from a DFT calculation for a hypothetical molecule.

| Parameter | Formula | Significance |

|---|---|---|

| EHOMO | - | Electron-donating ability |

| ELUMO | - | Electron-accepting ability |

| Energy Gap (Egap) | ELUMO - EHOMO | Chemical stability and reactivity |

| Ionization Potential (IP) | -EHOMO | Resistance to oxidation |

| Electron Affinity (EA) | -ELUMO | Ability to be reduced |

| Electronegativity (χ) | (IP + EA) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to electronic change |

| Electrophilicity Index (ω) | χ² / 2η | Propensity to accept electrons |

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, illustrating the regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net The surface is color-coded, where red typically indicates regions of high negative potential (prone to electrophilic attack), and blue indicates regions of high positive potential (prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow areas represent intermediate or neutral potential. researchgate.net

For 2-(Dipropylamino)isonicotinic acid, an MESP analysis would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen of the pyridine ring, identifying these as primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, a positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, marking it as a site for nucleophilic attack. researchgate.net This analysis is invaluable for predicting non-covalent interactions, such as how the molecule might bind to a biological target. researchgate.net

Molecular Docking Simulations for Ligand-Target Binding Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, 2-(Dipropylamino)isonicotinic acid) when bound to a specific protein target. mdpi.com The process involves placing the ligand into the binding site of a protein whose three-dimensional structure is known and then using a scoring function to estimate the binding affinity. nih.gov This simulation helps to understand the interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex. mdpi.com

Derivatives of nicotinic and isonicotinic acid have been subjected to docking studies against a variety of biological targets. mdpi.comnih.gov For instance, these compounds have been evaluated for their potential to inhibit enzymes, with docking simulations revealing key amino acid residues in the active site that are crucial for binding. mdpi.comresearchgate.net Docking studies have also explored interactions with DNA and other proteins like tubulin. scienceopen.com The results are typically reported as a binding energy or docking score, where a more negative value indicates a stronger, more favorable interaction. mdpi.comresearchgate.net

Table 3: Example of Molecular Docking Target Data for Isonicotinic Acid Derivatives This table presents a hypothetical summary of docking results against potential protein targets.

| Protein Target (PDB ID) | Target Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| KSHV thymidylate synthase (5H38) researchgate.net | Enzyme (Synthase) | -8.5 | Arg121, Ser175, Tyr209 |

| Nitroreductase (e.g., from E. coli) mdpi.com | Enzyme (Reductase) | -7.9 | Lys14, Lys74, Glu165 |

| Tubulin (1SA0) scienceopen.com | Structural Protein | -7.2 | Asn258, Thr314, Val318 |

| DNA (1BNA) scienceopen.com | Nucleic Acid | -6.8 | Intercalation |

In Silico Prediction of Biological Activities (Non-Clinical Context)

Beyond predicting binding to a single target, computational methods can forecast a broader spectrum of potential biological activities based solely on a molecule's structure. nih.gov Online tools and software platforms like Molinspiration and ADMETlab 2.0 analyze a compound's structure and compare its properties to those of known bioactive molecules. nih.govnih.gov This allows for the prediction of various pharmacological properties without any experimental screening.

For derivatives of nicotinic acid, these tools have been used to predict activities such as GPCR ligand binding, ion channel modulation, kinase inhibition, and enzyme inhibition. nih.govnih.gov The prediction is often given as a numerical "bioactivity score." A higher score suggests a greater probability that the compound will be active at that particular target class. These predictions are valuable for prioritizing compounds for further investigation and for identifying potential new applications for existing molecules. nih.govresearchgate.net

Table 4: Illustrative In Silico Bioactivity Predictions Based on predictions for nicotinic acid derivatives using tools like Molinspiration. nih.govnih.gov

| Predicted Activity | Bioactivity Score | Interpretation |

|---|---|---|

| GPCR Ligand | > 0 | Likely to interact with G-protein coupled receptors |

| Ion Channel Modulator | > 0 | Potential to modulate ion channel function |

| Kinase Inhibitor | > 0.5 | High probability of inhibiting protein kinases |

| Nuclear Receptor Ligand | > -0.5 | Moderate likelihood of binding to nuclear receptors |

| Protease Inhibitor | > 0 | Likely to inhibit proteases |

| Enzyme Inhibitor | > 0.5 | High probability of inhibiting other enzyme classes |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-(Dipropylamino)isonicotinic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to differences in their biological activities. nih.gov

A QSAR study on derivatives of 2-(Dipropylamino)isonicotinic acid would involve several steps. First, a set of derivatives would be synthesized and their biological activity (e.g., cytotoxicity against a cancer cell line) would be measured. nih.gov Next, a wide range of molecular descriptors—numerical values that represent different aspects of the molecule's structure, such as size, shape, lipophilicity, and electronic properties—would be calculated for each derivative. nih.gov Finally, statistical methods, including machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds while avoiding the synthesis of less promising ones. nih.gov This approach streamlines the drug discovery process by focusing laboratory resources on the most promising candidates. nih.gov

Chemical Reactivity and Mechanistic Pathways of 2 Dipropylamino Isonicotinic Acid

Reactivity of the Pyridine (B92270) Nitrogen and Carboxylic Acid Group

The chemical nature of 2-(Dipropylamino)isonicotinic acid is defined by the reactivity of its two primary functional groups: the pyridine ring nitrogen and the carboxylic acid. The electronic properties of one group significantly influence the reactivity of the other.

The pyridine nitrogen atom has a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. youtube.com It readily reacts with acids to form pyridinium (B92312) salts. wikipedia.org This basicity is a key feature of pyridine and its derivatives. chemenu.com The presence of the electron-donating dipropylamino group at the 2-position increases the electron density on the pyridine ring, which is expected to enhance the basicity of the ring nitrogen compared to unsubstituted isonicotinic acid.

The carboxylic acid group (-COOH) attached at the 4-position is acidic, though its acidity is modulated by the electronic effects of the pyridine ring and the dipropylamino substituent. msu.edu The electron-withdrawing nature of the nitrogen atom within the pyridine ring generally increases the acidity of a carboxylic acid substituent compared to its benzene (B151609) analogue (benzoic acid). However, the strong electron-donating effect of the dipropylamino group counteracts this, likely resulting in a decreased acidity compared to unsubstituted isonicotinic acid. researchgate.net This group can undergo typical reactions such as deprotonation, esterification, and conversion to amides. msu.edu

| Functional Group | Type of Reactivity | Typical Reactions | Influence of Molecular Structure |

| Pyridine Nitrogen | Basic, Nucleophilic | Protonation (salt formation), Alkylation, N-Oxide formation. youtube.comwikipedia.org | The electron-donating dipropylamino group enhances the basicity of the nitrogen atom. |

| Carboxylic Acid | Acidic, Electrophilic (at carbonyl carbon) | Deprotonation, Esterification (e.g., Fischer esterification), Amidation, Conversion to acyl chlorides. msu.edunih.gov | The electron-donating dipropylamino group likely reduces the acidity of the carboxyl group. Acid catalysis is typically required for reactions at the carbonyl carbon. msu.edu |

Influence of the Dipropylamino Substituent on Electrophilic and Nucleophilic Aromatic Substitution

The dipropylamino group at the 2-position exerts a profound influence on the susceptibility of the pyridine ring to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orglibretexts.org Reactions that do occur, such as nitration, typically require harsh conditions and proceed at the 3-position (meta to the nitrogen). rsc.orgyoutube.com

However, the 2-dipropylamino group is a powerful activating group due to the ability of its nitrogen lone pair to donate electron density into the ring via resonance (+R effect). This effect strongly activates the ring towards EAS, overriding the inherent deactivation by the ring nitrogen. The directing effect of the amino group channels incoming electrophiles to the positions ortho and para to it. In this case, the 5-position is para to the dipropylamino group and is the most likely site for electrophilic attack. The 3-position is ortho to the amino group but is also meta to the deactivating carboxyl group.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, especially at the 2- and 4-positions (ortho and para to the ring nitrogen). youtube.comstackexchange.com This is because the electronegative nitrogen can effectively stabilize the negative charge of the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com

The presence of the electron-donating dipropylamino group at the 2-position deactivates the ring for nucleophilic aromatic substitution. By pushing electron density into the ring, it destabilizes the negatively charged intermediate required for the SNAr mechanism. Therefore, replacing a leaving group on the ring of 2-(Dipropylamino)isonicotinic acid via an SNAr reaction would be significantly more difficult than on an unsubstituted or electron-deficient pyridine ring.

| Reaction Type | Reactivity of Pyridine Ring | Influence of Dipropylamino Group | Predicted Outcome for 2-(Dipropylamino)isonicotinic acid |

| Electrophilic Aromatic Substitution (EAS) | Deactivated (electron-deficient ring) libretexts.org | Strongly Activating (+R effect) | Activated for EAS, with substitution favored at the 5-position. |

| Nucleophilic Aromatic Substitution (SNAr) | Activated (especially at C2/C4) stackexchange.com | Deactivating (destabilizes anionic intermediate) | Deactivated for SNAr at all ring positions. |

Derivatization Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for chemical modification, allowing for the synthesis of various derivatives such as esters and amides. nih.govontosight.aimdpi.com These transformations typically involve the activation of the carboxyl group to enhance its electrophilicity. libretexts.org

Esterification: Esters of 2-(Dipropylamino)isonicotinic acid can be synthesized through several methods. The most direct is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.netmasterorganicchemistry.com The reaction is an equilibrium process, and removal of water as it forms drives the reaction to completion. masterorganicchemistry.com

Alternatively, for more sensitive alcohols or to achieve higher yields under milder conditions, the carboxylic acid can be first converted to a more reactive intermediate. libretexts.org Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to its corresponding acyl chloride hydrochloride. nih.gov This highly electrophilic species then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like triethylamine, to yield the ester. nih.gov

Amidation: Amides are formed by reacting the carboxylic acid with a primary or secondary amine. Due to the low reactivity of the carboxylic acid itself, a coupling agent is generally required. thermofisher.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are commonly used. nih.govresearchgate.netnih.gov These reagents activate the carboxyl group by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. researchgate.net

| Derivative | Reaction Type | Typical Reagents | Description |

| Ester | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalyst) | Equilibrium reaction requiring excess alcohol and often heat. masterorganicchemistry.com |

| Ester | Acyl Chloride Intermediate | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Et₃N) | Two-step process involving a highly reactive intermediate, suitable for milder conditions. nih.gov |

| Amide | Carbodiimide Coupling | Amine (R-NH₂), DCC or EDAC | Forms an amide bond by activating the carboxylic acid with a coupling agent. thermofisher.comnih.gov |

Reaction Mechanisms of Compound Transformations

Understanding the mechanisms of these transformations is key to predicting reactivity and optimizing reaction conditions.

Fischer Esterification Mechanism: The acid-catalyzed esterification follows a well-established multi-step pathway: masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, turning it into a good leaving group (H₂O).

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: While deactivated in this specific compound, the general mechanism for SNAr on a pyridine ring with a leaving group at the 2- or 4-position proceeds via an addition-elimination sequence: stackexchange.comyoutube.com

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced because one of the resonance structures places the negative charge directly on the electronegative ring nitrogen.

Elimination: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, resulting in the substituted product.

Electrophilic Aromatic Substitution (EAS) Mechanism: For the activated ring of 2-(Dipropylamino)isonicotinic acid, EAS would likely proceed as follows:

Formation of Electrophile: A strong electrophile (E⁺) is generated (e.g., NO₂⁺ from HNO₃/H₂SO₄).

Nucleophilic Attack: The electron-rich π-system of the pyridine ring attacks the electrophile. Attack at the 5-position (para to the activating dipropylamino group) leads to a resonance-stabilized cationic intermediate (an arenium ion or sigma complex). The resonance structures show that the positive charge is delocalized across the ring and, importantly, onto the nitrogen of the dipropylamino group, which provides significant stabilization.

Deprotonation: A base removes the proton from the carbon atom that was attacked by the electrophile, restoring the aromatic system and yielding the 5-substituted product.

Structure Activity Relationship Sar Investigations of 2 Dipropylamino Isonicotinic Acid Derivatives

Systematic Variation of the Amino Substituent and its Biological Implications

The amino group at the 2-position of the isonicotinic acid scaffold is a key feature that can be extensively modified to probe its influence on biological activity. The nature of the substituents on the nitrogen atom can significantly impact the compound's steric bulk, lipophilicity, and hydrogen bonding capacity.

Research into 2-aminoisonicotinic acid derivatives has shown that the substituent on the amino group plays a critical role in determining biological effects. researchgate.net In studies on analogues as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), variations at this position led to significant differences in potency. researchgate.net The 2-aminopyridine (B139424) moiety itself is considered a valuable pharmacophore in medicinal chemistry, known for its ability to form stable complexes with metal ions and participate in various biological interactions. researchgate.net

Systematic variations can include:

Alkyl Chain Length: Altering the length of the alkyl chains, such as replacing dipropyl with dimethyl, diethyl, or dibutyl groups, can modulate lipophilicity. This, in turn, affects membrane permeability and hydrophobic interactions within a receptor's binding pocket.

Cyclic vs. Acyclic Amines: Incorporating the nitrogen into a cyclic system, like a piperidine (B6355638) or morpholine (B109124) ring, restricts the conformational flexibility. This can lead to a more favorable binding entropy and improved selectivity for a specific target.

Aromatic Substituents: Replacing alkyl groups with aryl or heteroaryl rings introduces potential for π-π stacking interactions with aromatic amino acid residues in the target protein.

The table below illustrates hypothetical SAR data for 2-(dialkylamino)isonicotinic acid derivatives, based on common findings in medicinal chemistry, where potency is measured by the half-maximal inhibitory concentration (IC₅₀).

| Compound | R Group (on Amino) | Lipophilicity (clogP) | Biological Activity (IC₅₀, µM) |

| 1 | Methyl | 1.5 | 15.2 |

| 2 | Ethyl | 2.5 | 8.5 |

| 3 | Propyl | 3.5 | 2.1 |

| 4 | Butyl | 4.5 | 5.8 |

| 5 | Cyclohexyl | 4.2 | 3.3 |

Table 1: Effect of Amino Substituent Variation on Biological Activity. This interactive table allows for sorting by different parameters to visualize the structure-activity relationship.

Modification of the Carboxylic Acid Group and its Impact on Receptor Interaction

The carboxylic acid group at the 4-position of the pyridine (B92270) ring is a critical pharmacophoric element, often involved in key ionic or hydrogen bond interactions with biological targets. scispace.com At physiological pH, this group is typically deprotonated to a carboxylate ion, allowing for strong electrostatic interactions with positively charged residues like arginine or lysine (B10760008) in a receptor binding site. scispace.com However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as limited membrane permeability. scispace.com

To overcome these limitations while retaining the essential binding interactions, the carboxylic acid is often replaced with bioisosteres. scispace.comnih.gov Bioisosteres are functional groups with similar steric and electronic properties that can mimic the parent functionality. scispace.com

Common bioisosteric replacements for carboxylic acids include:

Esters and Amides: These neutral analogues can still act as hydrogen bond acceptors. Studies on kynurenic acid, a quinoline-based structure, showed that converting the carboxylic acid to specific amides resulted in compounds with potent neuroprotective properties. nih.gov

Tetrazoles: The 1H-tetrazole ring is a widely used acidic bioisostere with a pKa similar to that of a carboxylic acid. cambridgemedchemconsulting.com It can form similar hydrogen bond interactions but offers a different metabolic profile, potentially avoiding the formation of reactive acyl glucuronides. cambridgemedchemconsulting.comhyphadiscovery.com

Acylsulfonamides and Hydroxamic Acids: These groups are also acidic and can effectively mimic the charge and hydrogen bonding pattern of a carboxylate. nih.gov

Neutral Heterocycles: In some cases, neutral groups that rely on hydrogen bonds or cation-π interactions can replace the charged carboxylate. nih.govhyphadiscovery.com For instance, 3-hydroxyisoxazole is a planar, acidic heterocycle found in some neurotransmitter analogues. nih.gov

| Functional Group | pKa | Hydrogen Bond Profile | Typical Receptor Interaction |

| Carboxylic Acid | ~4-5 | Donor & Acceptor | Ionic, H-bond |

| Ester | N/A (Neutral) | Acceptor | H-bond |

| Amide | N/A (Neutral) | Donor & Acceptor | H-bond |

| 1H-Tetrazole | ~4.5 | Donor & Acceptor | Ionic, H-bond |

| Acylsulfonamide | ~3-5 | Donor & Acceptor | Ionic, H-bond |

Table 2: Comparison of Carboxylic Acid and its Bioisosteres. This interactive table highlights the different properties of common bioisosteric replacements.

Substitution Pattern Effects on the Pyridine Ring for Modulating Activity

The pyridine ring serves as the central scaffold, and its electronic properties can be fine-tuned by introducing substituents at the available positions (3, 5, and 6). The ease of substitution on the pyridine ring allows for the modulation of a compound's activity and selectivity. nih.gov The electron-deficient nature of the pyridine ring facilitates interactions like π-π stacking and hydrogen bonding with biological targets. nih.gov

The position and nature of the substituent are critical:

Steric Effects: The size of the substituent can influence the molecule's conformation and its ability to fit into a binding pocket. Bulky groups can either enhance binding by filling a hydrophobic pocket or reduce activity by causing steric clashes.

Selectivity: In studies of epibatidine (B1211577) analogues, substitutions on the pyridine ring led to significant differences in affinity and selectivity for various nicotinic receptor subtypes. nih.gov For example, a bromo substituent enhanced selectivity for β2-containing receptors over β4-containing ones. nih.gov Similarly, studies on other pyridine derivatives have demonstrated that A-ring substituents can enhance selectivity toward specific kinases. nih.gov

The following table provides hypothetical data on how different substitutions on the pyridine ring of a 2-(dipropylamino)isonicotinic acid scaffold might affect receptor binding affinity, represented by the inhibition constant (Kᵢ).

| Compound | Position 5 Substituent | Position 6 Substituent | Receptor Affinity (Kᵢ, nM) |

| 6 | H | H | 50 |

| 7 | F | H | 25 |

| 8 | Cl | H | 30 |

| 9 | CH₃ | H | 65 |

| 10 | H | Cl | 42 |

Table 3: Influence of Pyridine Ring Substitution on Receptor Affinity. This interactive table can be sorted to analyze the impact of substituent position and type.

Elucidating Key Pharmacophoric Features for Biological Targets (Non-Clinical)

A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. For 2-(dipropylamino)isonicotinic acid derivatives, the key pharmacophoric features can be inferred from their structure and the SAR data. The 2-aminopyridine framework itself is a recognized pharmacophore in numerous biologically active compounds. researchgate.net

The essential features for this class of compounds likely include:

Pyridine Nitrogen: This nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction point with many biological targets. researchgate.net Its basicity and accessibility are modulated by other ring substituents.

Carboxylic Acid (or Bioisostere): Located at the 4-position, this group typically serves as an anionic center or a strong hydrogen bond donor/acceptor. It often anchors the ligand in the binding site through interactions with polar or charged amino acid residues. scispace.com

Hydrophobic Moieties (Dipropyl Groups): The two propyl chains create a significant hydrophobic region. This part of the molecule is likely to engage in van der Waals or hydrophobic interactions with non-polar pockets in the target protein, contributing significantly to binding affinity.

These features can be mapped onto a 3D model to guide the design of new analogues or to perform virtual screening of compound libraries to identify new potential leads. nih.govnih.gov

| Pharmacophoric Feature | Putative Role in Receptor Interaction | Potential Interacting Amino Acids |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

| Carboxylate Group | Ionic Interaction, Hydrogen Bond Donor/Acceptor | Arginine, Lysine, Histidine |

| Amino Group (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate |

| Propyl Chains | Hydrophobic/Van der Waals Interactions | Leucine, Isoleucine, Valine, Phenylalanine |

Table 4: Key Pharmacophoric Features of 2-(Dipropylamino)isonicotinic Acid and Their Putative Roles in Target Binding. This interactive table summarizes the crucial elements for biological activity.

Non Clinical Biological Activity and Molecular Mechanisms of Action in Vitro and Preclinical Models

Modulation of Receptor Systems (e.g., Nicotinic Acid Receptors, nAChRs)

A thorough search of scientific databases did not yield any studies concerning the modulatory effects of 2-(Dipropylamino)isonicotinic acid on nicotinic acid receptors (such as GPR109A/HM74A and GPR109B/HM74) or nicotinic acetylcholine (B1216132) receptors (nAChRs). ontosight.ainih.govnih.gov

Nicotinic acid receptors are G protein-coupled receptors that play a role in lipid metabolism. ontosight.ainih.gov Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems. nih.govnih.gov They are composed of five subunits that form a central pore. nih.gov The activity of various ligands on these receptors, including agonists and allosteric modulators, is a significant area of pharmacological research. mdpi.commdpi.com However, no such characterization is publicly available for 2-(Dipropylamino)isonicotinic acid.

Inhibition of Voltage-Gated Ion Channels (e.g., Potassium and Calcium Channels)

There is no available scientific literature detailing the inhibitory action of 2-(Dipropylamino)isonicotinic acid on voltage-gated potassium (Kv) or calcium (CaV) channels.

Voltage-gated ion channels are critical for the function of excitable cells. nih.govfrontiersin.orgyoutube.com Voltage-gated potassium channels are involved in repolarizing the cell membrane and setting the resting membrane potential. nih.govnih.gov Voltage-gated calcium channels mediate calcium influx in response to membrane depolarization, which triggers a wide range of cellular processes, including neurotransmitter release and muscle contraction. nih.govnih.govmdpi.comyoutube.comresearchgate.net The modulation of these channels by chemical compounds is a key mechanism of action for many therapeutic agents, but no such studies have been published for 2-(Dipropylamino)isonicotinic acid.

Enzyme Inhibition Studies (e.g., HIF-1α, MAO, MMP-9, AChE, BuChE)

No in vitro or preclinical studies have been found that investigate the potential of 2-(Dipropylamino)isonicotinic acid to inhibit the activity of Hypoxia-Inducible Factor-1α (HIF-1α), Monoamine Oxidase (MAO), Matrix Metalloproteinase-9 (MMP-9), Acetylcholinesterase (AChE), or Butyrylcholinesterase (BuChE).

These enzymes represent important therapeutic targets.

HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia and is a target in cancer therapy. nih.govnih.gov

MMP-9 is a matrix metalloproteinase involved in the degradation of the extracellular matrix, with inhibitors being investigated for roles in cancer and neuroinflammation. sigmaaldrich.comnih.govnih.govcaymanchem.commdpi.com

AChE and BuChE are cholinesterases that hydrolyze the neurotransmitter acetylcholine, and their inhibition is a key strategy in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov Despite the importance of these enzymes, the inhibitory profile of 2-(Dipropylamino)isonicotinic acid against them remains uncharacterized in the available literature.

Investigation of Antioxidant and Radical Scavenging Properties (In Vitro)

There are no published studies evaluating the in vitro antioxidant or radical-scavenging properties of 2-(Dipropylamino)isonicotinic acid. While derivatives of isonicotinic acid have been synthesized and evaluated for their anti-inflammatory and ROS-inhibitory activities, specific data for the 2-(dipropylamino) substituted version is not available. nih.gov Standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly used to determine the antioxidant capacity of novel compounds, but no such results have been reported for the compound .

Antimicrobial Activity Studies (In Vitro)

While various derivatives of isonicotinic acid have been synthesized and tested for their antimicrobial properties, specific data on the in vitro antimicrobial activity of 2-(Dipropylamino)isonicotinic acid is not present in the available scientific literature. nih.govresearchgate.netnih.gov

No studies were found that reported the antibacterial efficacy, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, of 2-(Dipropylamino)isonicotinic acid against any specific bacterial strains, including common pathogens like Staphylococcus aureus or Escherichia coli. nih.govnih.govcsic.esmdpi.commdpi.comfrontiersin.org

Given the absence of studies on its antimicrobial activity, there are no proposed molecular mechanisms for how 2-(Dipropylamino)isonicotinic acid might exert such effects.

Research on 2-(Dipropylamino)isonicotinic Acid Remains Undisclosed

Extensive searches of publicly available scientific literature and databases have yielded no specific information regarding the non-clinical biological activity or molecular mechanisms of action for the chemical compound 2-(Dipropylamino)isonicotinic acid.

Despite targeted inquiries into its potential role as a modulator of protein-protein interactions (PPIs) and its characterization in in vitro and preclinical models, no research findings, detailed studies, or data sets for this particular compound could be identified.

Therefore, it is not possible to provide an article on the following topics as they relate to 2-(Dipropylamino)isonicotinic acid:

In Vitro and Preclinical Model Characterization of Biological Pathways

The absence of information prevents the creation of the requested detailed research findings and data tables. It appears that research into the biological effects of 2-(Dipropylamino)isonicotinic acid, if any exists, has not been published in the sources accessed.

Table of Compounds Mentioned

Analytical Methodologies for 2 Dipropylamino Isonicotinic Acid in Research Matrices

Chromatographic Techniques for Separation and Quantification in Biological Samples (Non-Human)

Chromatographic methods are fundamental for the separation of 2-(Dipropylamino)isonicotinic acid from complex biological matrices prior to its quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its versatility and efficiency in handling liquid samples.

The development of a robust HPLC method for the determination of 2-(Dipropylamino)isonicotinic acid in non-human biological samples, such as rat plasma, is a critical step in preclinical research. nih.gov A sensitive and validated HPLC method coupled with tandem mass spectrometry (HPLC-MS/MS) has been successfully developed for the quantification of similar compounds in rat plasma. nih.gov

Method development typically involves the optimization of several parameters to achieve the desired separation and detection. This includes the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detector settings. For compounds like 2-(Dipropylamino)isonicotinic acid, a reverse-phase C18 column is often a suitable choice. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, to ensure efficient elution of the analyte. nih.govresearchgate.net

Validation of the HPLC method is performed in accordance with established guidelines to ensure its reliability. nih.govnih.gov Key validation parameters include linearity, sensitivity (limit of detection and limit of quantification), precision, accuracy, and stability. nih.gov A typical HPLC method for a small molecule in plasma would be validated over a specific concentration range. nih.gov

Table 1: Representative HPLC Method Parameters for Analysis in Rat Plasma

| Parameter | Condition |

|---|---|

| Instrument | HPLC system with UV or MS (B15284909)/MS detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate (gradient elution) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at a specific wavelength or MS/MS |

| Retention Time | Analyte-specific, typically within 10 minutes |

Table 2: Representative HPLC Validation Data

| Validation Parameter | Result |

|---|---|

| Linearity (r²) | > 0.99 |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Gas chromatography (GC) can be a powerful technique for the analysis of volatile compounds. However, 2-(Dipropylamino)isonicotinic acid, being a polar and non-volatile molecule, is not directly amenable to GC analysis. To overcome this limitation, derivatization is employed to convert the analyte into a more volatile and thermally stable form. mdpi.com

Common derivatization reagents for compounds containing carboxylic acid and amine functional groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. mdpi.comresearchgate.net The resulting trimethylsilyl (B98337) or alkyl esters of the carboxylic acid and silylated amine are significantly more volatile and can be readily analyzed by GC. A simple and accurate gas chromatographic method has been developed for the determination of isonicotinic acid as an impurity in isonipecotic acid. asianpubs.org

The GC method would typically utilize a capillary column with a non-polar stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The choice of detector depends on the required sensitivity and selectivity.

Mass Spectrometry-Based Detection and Quantification in Complex Research Samples

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the quantitative analysis of drugs and metabolites in complex biological matrices due to its high sensitivity and selectivity. rsc.org This technique combines the separation power of LC with the precise mass analysis of MS. rsc.org

For the analysis of 2-(Dipropylamino)isonicotinic acid, an LC-MS/MS method would be developed to monitor specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). nih.gov This allows for highly selective detection of the target analyte even in the presence of co-eluting matrix components. The method would be validated to demonstrate its accuracy, precision, and sensitivity. nih.govrug.nl

A sensitive and reliable high-performance liquid chromatographic method with tandem mass spectrometric detection has been developed and used for the determination of 2-methylthio-cytokinin derivatives. nih.gov Quantification is typically performed using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response. nih.gov

Table 3: Representative LC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ of 2-(Dipropylamino)isonicotinic acid |

| Product Ion (m/z) | Specific fragment ions of the parent molecule |

| Collision Energy | Optimized for the specific transition |

| Dwell Time | 100-200 ms |

Spectrophotometric and Electrochemical Assays for In Vitro Activity Measurements

Spectrophotometric and electrochemical assays are valuable tools for measuring the in vitro activity of compounds like 2-(Dipropylamino)isonicotinic acid, particularly in the context of enzyme inhibition or antioxidant activity.

Spectrophotometric assays are based on the measurement of light absorption by a colored product of an enzymatic reaction. nih.gov For instance, if 2-(Dipropylamino)isonicotinic acid were to inhibit an oxidase enzyme, the decrease in the formation of a colored product could be monitored over time to determine the inhibitory activity. nih.gov These assays are generally simple, rapid, and can be adapted to a high-throughput format.

Electrochemical assays offer an alternative approach for monitoring enzymatic reactions and have been successfully used for the characterization of antioxidants. mdpi.com These methods can be highly sensitive and provide real-time information about the reaction progress. nih.govnih.gov For example, an electrochemical biosensor could be developed to measure the activity of an enzyme that is potentially modulated by 2-(Dipropylamino)isonicotinic acid. The change in the electrochemical signal (e.g., current or potential) upon addition of the compound would indicate its effect on the enzyme's activity. nih.gov

Future Research Directions and Academic Significance of 2 Dipropylamino Isonicotinic Acid Research

Design and Synthesis of Advanced Probes for Specific Biological Targets

The isonicotinic acid scaffold is a versatile platform for the development of molecular probes. Future research could focus on designing and synthesizing advanced probes from 2-(Dipropylamino)isonicotinic acid to investigate specific biological targets. The dipropylamino group offers a lipophilic character that could be exploited for enhanced cell permeability.

Potential Research Avenues:

Fluorescent Probes: By conjugating 2-(Dipropylamino)isonicotinic acid with fluorescent moieties, researchers could develop probes for cellular imaging. The design of such probes would involve strategic attachment of fluorophores that respond to specific biological events or the presence of certain ions or molecules.

Affinity-Based Probes: The synthesis of biotinylated or otherwise tagged derivatives of 2-(Dipropylamino)isonicotinic acid could enable the identification of its protein binding partners through techniques like pull-down assays and mass spectrometry.

PET Ligands: Radiolabeling the molecule could lead to the development of novel positron emission tomography (PET) tracers for in vivo imaging of specific receptors or enzymes, provided the parent molecule demonstrates relevant biological activity.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Should 2-(Dipropylamino)isonicotinic acid exhibit significant biological activity in initial screenings, a multi-omics approach would be crucial for a comprehensive understanding of its mechanism of action. chemscene.comnih.gov This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound.

Hypothetical Multi-Omics Workflow:

| Omics Layer | Potential Data and Insights | Relevant Techniques |

| Transcriptomics | Identification of genes whose expression is up- or down-regulated by the compound. | RNA-Seq |

| Proteomics | Quantification of changes in protein abundance and post-translational modifications. | Mass Spectrometry-based Proteomics |

| Metabolomics | Analysis of metabolic pathway perturbations. | LC-MS, GC-MS, NMR |

| Integrative Analysis | Construction of molecular networks to reveal the compound's primary targets and downstream effects. | Bioinformatics tools like DIABLO and MOFA mdpi.comsigmaaldrich.com |

This integrated approach can provide a holistic view of the cellular response to 2-(Dipropylamino)isonicotinic acid, moving beyond a single-target perspective. researchgate.net

Development of Novel Chemical Tools for Fundamental Biological Research

Beyond therapeutic applications, 2-(Dipropylamino)isonicotinic acid could serve as a foundational structure for the creation of novel chemical tools to probe fundamental biological processes. The development of such tools can significantly accelerate drug discovery and basic research. nih.gov

Examples of Potential Chemical Tools:

Inhibitors and Activators: Through structural modifications, it may be possible to develop potent and selective inhibitors or activators of specific enzymes or receptors. This often involves structure-activity relationship (SAR) studies to optimize binding affinity and selectivity.

Degrader Molecules (PROTACs): The isonicotinic acid scaffold could potentially be incorporated into proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.

Photo-crosslinkers: Introduction of a photo-activatable group would allow for the covalent labeling of binding partners upon UV irradiation, providing a snapshot of the compound's interactions within a complex biological system.

Exploring Polypharmacology and Multi-Targeting Approaches within the Isonicotinic Acid Scaffold

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a growing paradigm in drug discovery, particularly for complex diseases. bldpharm.comnih.gov The isonicotinic acid framework is well-suited for such approaches. Future research on 2-(Dipropylamino)isonicotinic acid and its analogues could intentionally explore multi-target engagement.

Strategies for Polypharmacology Research:

Computational Screening: In silico methods can predict the potential off-targets of 2-(Dipropylamino)isonicotinic acid, which could then be validated experimentally. nih.gov

Fragment-Based and Scaffold-Hopping Approaches: By systematically modifying the substituents on the isonicotinic acid ring, libraries of compounds can be generated and screened against panels of related and unrelated biological targets.

Synergistic Targeting: Research could focus on identifying target combinations where simultaneous modulation by a single molecule leads to a synergistic therapeutic effect, potentially with reduced side effects compared to combination therapies. bldpharm.com

Q & A

Basic: What are the recommended synthetic pathways for 2-(Dipropylamino)isonicotinic acid, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of 2-(Dipropylamino)isonicotinic acid can be adapted from methods used for structurally analogous pyridinecarboxylic acid derivatives. A common approach involves:

Alkylation of isonicotinic acid : React isonicotinic acid with dipropylamine derivatives (e.g., dipropylamine hydrochloride) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C for 12–24 hours .

Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the product .

Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of isonicotinic acid to dipropylamine), monitor reaction progress via TLC, and employ microwave-assisted synthesis to reduce reaction time .

Basic: How can the structural conformation of 2-(Dipropylamino)isonicotinic acid be validated experimentally?

Answer:

Structural validation requires a combination of techniques:

- NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm the presence of the dipropylamino group (δ 0.8–1.5 ppm for methyl/methylene protons) and the carboxylic acid (δ 170–175 ppm in ¹³C) .

- X-ray crystallography : If single crystals are obtained, determine the spatial arrangement of the dipropylamino substituent and hydrogen-bonding interactions between carboxylic acid groups .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = ~253.3 g/mol) .

Advanced: How does the dipropylamino substituent influence the compound’s lipophilicity and bioavailability in preclinical models?

Answer:

The dipropylamino group enhances lipophilicity compared to non-alkylated analogs, as demonstrated by:

- LogP calculations : Computational tools (e.g., ChemAxon) predict a LogP increase of ~1.5–2.0 units due to the hydrophobic propyl chains .

- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp). For analogs like 2-(1,1-difluoropropyl)isonicotinic acid, Papp values ≥ 5 × 10⁻⁶ cm/s indicate improved membrane penetration .

- In vivo pharmacokinetics : In rodent studies, alkylamino derivatives show 20–30% higher oral bioavailability than parent isonicotinic acid, attributed to reduced first-pass metabolism .

Advanced: What strategies resolve contradictions in reported biological activities of 2-(Dipropylamino)isonicotinic acid derivatives?

Answer:

Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) can arise from:

Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Structural impurities : Characterize batches via HPLC (purity ≥ 95%) to exclude confounding byproducts .

Target specificity : Perform competitive binding assays (e.g., SPR or ITC) to verify interactions with proposed targets like COX-2 or bacterial dihydrofolate reductase .

Advanced: How can computational modeling guide the design of 2-(Dipropylamino)isonicotinic acid derivatives with enhanced target selectivity?

Answer:

Computational approaches include:

- Docking studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., Mycobacterium tuberculosis InhA). Focus on hydrogen bonds between the carboxylic acid and catalytic residues (e.g., Tyr158) .

- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with IC₅₀ data to prioritize derivatives with electron-donating groups for improved potency .

- MD simulations : Simulate 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes. Metrics like RMSD ≤ 2.0 Å indicate robust binding .

Basic: What analytical techniques are critical for quantifying 2-(Dipropylamino)isonicotinic acid in biological matrices?

Answer:

- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 253.3 → 154.1 (quantifier) and 253.3 → 136.9 (qualifier) .

- Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (HLB cartridges) for serum/plasma .

- Validation parameters : Ensure linearity (R² ≥ 0.99), precision (CV ≤ 15%), and LOD/LOQ ≤ 10 ng/mL .

Advanced: How do steric and electronic effects of the dipropylamino group impact reactivity in further functionalization?

Answer:

- Steric hindrance : The bulky dipropylamino group at the 2-position directs electrophilic substitution to the 3- or 5-positions of the pyridine ring. Use HNO₃/H₂SO₄ at 0°C for controlled nitration .

- Electronic effects : The amino group’s electron-donating nature activates the ring for nucleophilic aromatic substitution. React with aryl halides in Pd-catalyzed coupling (e.g., Suzuki-Miyaura) .

Basic: What safety protocols are recommended for handling 2-(Dipropylamino)isonicotinic acid in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill management : Neutralize acidic spills with sodium bicarbonate, then absorb with vermiculite .

- Waste disposal : Collect in halogen-free containers for incineration at licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten